molecular formula C24H19N5O4S B2355887 N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242924-47-5

N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2355887
CAS RN: 1242924-47-5
M. Wt: 473.51
InChI Key: VICPNZIIFVCRNA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H19N5O4S and its molecular weight is 473.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives have shown promising anticancer properties in various studies. For instance, certain derivatives have been synthesized and tested for in vitro cytotoxic activity against a panel of 60 cancer cell lines, revealing significant growth inhibition in several lines, including HOP-92, NCI-H226, and MDA-MB-468. These findings indicate the potential of thienopyrimidine derivatives as novel anticancer agents (Al-Sanea et al., 2020). Additionally, novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized, with some displaying potent anticancer activity comparable to doxorubicin against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Thienopyrimidine compounds have also demonstrated significant antimicrobial properties. A study on novel thienopyrimidine linked rhodanine derivatives showed potent antibacterial potency against various bacteria strains, including E. coli and K. pneumonia, with minimum inhibitory concentrations (MICs) competitive with standard antibiotics (Kerru et al., 2019). These findings suggest the potential of thienopyrimidine derivatives as effective antimicrobial agents.

Anti-Inflammatory and Analgesic Activities

Thienopyrimidine derivatives have been explored for their anti-inflammatory and analgesic activities. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited COX-2 inhibitory, analgesic, and anti-inflammatory activities in preclinical models, highlighting their potential as new therapeutic agents for inflammatory diseases (Abu‐Hashem et al., 2020).

Antifungal Activity

Research into the antifungal effects of thienopyrimidine derivatives has identified compounds with significant activity against important fungal strains. For example, certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated antifungal efficacy against Aspergillus terreus and Aspergillus niger, suggesting their development as antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4S/c1-14-19-23(34-20(14)22-27-21(28-33-22)15-7-4-3-5-8-15)25-13-29(24(19)31)12-18(30)26-16-9-6-10-17(11-16)32-2/h3-11,13H,12H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICPNZIIFVCRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)OC)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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